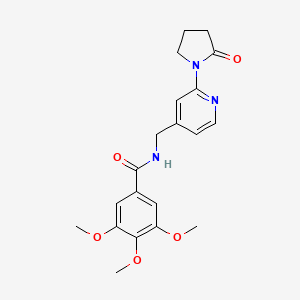

3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound , 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide, is closely related to the class of N-(pyridin-yl)benzamide derivatives. These compounds have been the subject of research due to their potential pharmacological properties, particularly in the context of anticancer activity. While the specific compound mentioned is not directly studied in the provided papers, the second paper does discuss the synthesis and anticancer evaluation of similar N-(Pyridin-3-yl)benzamide derivatives, which suggests a potential relevance in the field of oncology .

Synthesis Analysis

The synthesis of N-(Pyridin-3-yl)benzamide derivatives, as described in the second paper, involves the use of 1H and 13C NMR and mass spectral data to confirm the structure of the synthesized compounds . Although the exact synthesis method for 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis, considering the structural similarities.

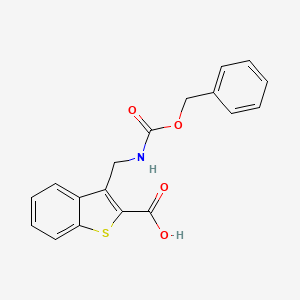

Molecular Structure Analysis

The first paper provides insight into the molecular structure of a related N-(pyridin-2-ylmethyl)benzamide derivative. It mentions that the compound crystallizes with two independent molecules in the asymmetric unit, with significant differences in the orientation of the pyridine ring with respect to the benzene ring . This information is valuable as it highlights the potential for conformational diversity within this class of compounds, which could be relevant for the molecular structure analysis of 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide.

Chemical Reactions Analysis

The papers provided do not offer specific details on the chemical reactions that 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide may undergo. However, the presence of methoxy groups in the benzamide moiety, as mentioned in the second paper, is associated with moderate to good anticancer activity . This suggests that the compound could participate in biological interactions relevant to cancer cell inhibition.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide are not provided, the structural data from related compounds can offer some predictions. The presence of multiple methoxy groups and a pyridine ring could affect the compound's solubility, polarity, and overall reactivity. The crystalline structure analysis from the first paper also suggests that the compound may exhibit polymorphism, which can influence its physical properties .

Scientific Research Applications

Synthesis of Complex Molecules

Research has explored the synthesis of complex molecules, highlighting the role of compounds with pyridyl and pyrrolidinyl groups in creating substances with unique properties. For example, the development of heterobifunctional coupling agents for chemoselective conjugation of proteins and enzymes has been reported, showcasing an efficient synthesis method starting from basic chemical structures to achieve high-purity coupling agents (Reddy et al., 2005). This demonstrates the compound's utility in facilitating biochemical reactions and its potential in biochemical research and drug development processes.

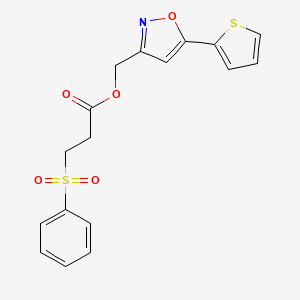

Chemical Properties and Applications

The chemical and physical properties of related compounds have been extensively studied, revealing insights into their luminescent properties, mechanisms of action, and potential applications in materials science. For instance, the study of pyridyl substituted benzamides has shown aggregation-enhanced emission and multi-stimuli-responsive properties, making these compounds candidates for applications in optical materials and sensors (Srivastava et al., 2017). Such properties are crucial for the development of new materials with specific optical characteristics, including fluorescence and phosphorescence, for use in technology and medical diagnostics.

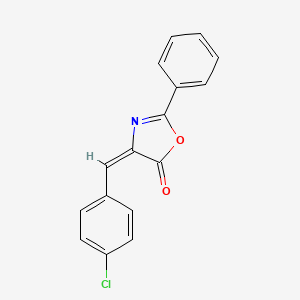

Potential Anticancer Applications

The synthesis and evaluation of benzamide derivatives, including those with pyridinyl and trimethoxyphenyl groups, have shown promising results in anticancer activity studies. A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides were synthesized and tested for their anticancer activity against various human cancer cell lines (Mohan et al., 2021). These studies indicate the compound's relevance in the search for new therapeutic agents and its potential contribution to cancer research.

Mechanism of Action

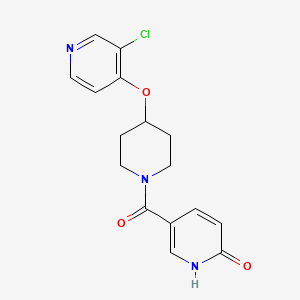

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It’s known that tmp-bearing compounds can inhibit the function of their targets, leading to various biochemical changes . For instance, TMP-bearing compounds can inhibit tubulin polymerization, which is crucial for cell division .

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential multi-targeting nature . For instance, inhibition of tubulin can disrupt the mitotic process, leading to cell cycle arrest . Similarly, inhibition of Hsp90 can affect protein folding and stability, leading to proteasomal degradation of client proteins .

Result of Action

Based on the known targets of tmp-bearing compounds, the potential effects could include disruption of cell division, protein misfolding, and altered signal transduction .

properties

IUPAC Name |

3,4,5-trimethoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-26-15-10-14(11-16(27-2)19(15)28-3)20(25)22-12-13-6-7-21-17(9-13)23-8-4-5-18(23)24/h6-7,9-11H,4-5,8,12H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLHLUFGVKBRFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2499177.png)

![[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2499180.png)

![N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2499183.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2499191.png)

![2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2499192.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2499196.png)